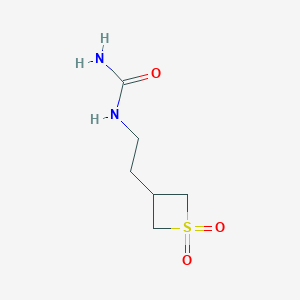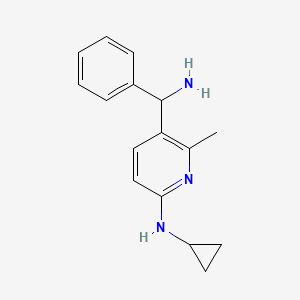
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an amino group, a phenylmethyl group, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Substituents: The amino group, phenylmethyl group, cyclopropyl group, and methyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification methods to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under suitable conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or oxides, while reduction may produce primary or secondary amines.
科学的研究の応用
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are known for their versatile applications in organic synthesis and medicinal chemistry.
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its rigidity and potential for specific interactions with biological targets, setting it apart from other similar compounds.
特性
分子式 |
C16H19N3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
5-[amino(phenyl)methyl]-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-11-14(16(17)12-5-3-2-4-6-12)9-10-15(18-11)19-13-7-8-13/h2-6,9-10,13,16H,7-8,17H2,1H3,(H,18,19) |
InChIキー |
QAMFOFOOKPNBKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC2CC2)C(C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
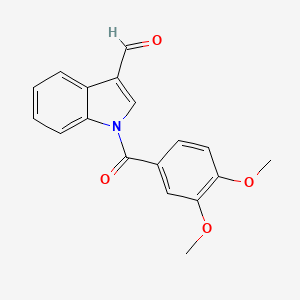
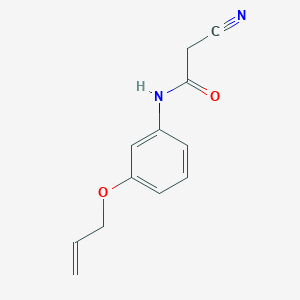
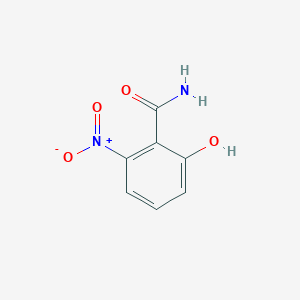
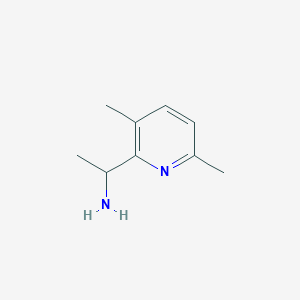

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
